![molecular formula C16H15Cl2NO2 B2916090 1-(cyclopropylmethyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478045-86-2](/img/structure/B2916090.png)
1-(cyclopropylmethyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
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Description
1-(Cyclopropylmethyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone, also known as CDP-4-OH-Pyr, is a synthetic compound that has been studied for its potential applications in scientific research. It has been investigated for its ability to bind to certain proteins, and its potential use as a drug target. This compound has a wide range of potential uses in the laboratory, from its ability to bind to proteins to its potential as a drug target.
Scientific Research Applications
Reaction Mechanisms and Synthetic Applications
Studies have detailed the reactions of cyclic 1,3-diketones with various reagents, producing compounds with potential utility in synthetic chemistry. For instance, the reaction of cyclic 1,3-diketones with alkylthiocyclopropenium ions results in 2-alkylthio-2H-pyrans or dienone derivatives. These reactions showcase the versatility of cyclic ketones in synthetic applications, potentially including the synthesis of compounds related to 1-(cyclopropylmethyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone (Yoshida et al., 1984). Additionally, the practical large-scale synthesis of bioactive molecule intermediates, through reactions like asymmetric 1,3-dipolar cycloaddition, highlights the synthetic utility of related structures (Kotian et al., 2005).
Chemical Properties and Reactions
The synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone and its reactions underline the chemical reactivity and potential applications of pyridinone derivatives in creating complex organic structures (Mekheimer et al., 1997). Similarly, the development of novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety and their herbicidal activities demonstrate the application of cyclopropane and pyridinone derivatives in agrochemical research (Zhu et al., 2013).
Biological Applications
Research into the synthesis of novel Iron(III) chelators based on triaza macrocycle backbone and 1-hydroxy-2(H)-pyridin-2-one coordinating groups, and their evaluation as antimicrobial agents, presents a clear example of the bioactive potential of such compounds. These chelators, capable of competing with bacterial siderophores, suggest applications in combating bacterial infections (Workman et al., 2016).
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-[(2,4-dichlorophenyl)methyl]-4-hydroxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-12-4-3-11(14(18)8-12)7-13-15(20)5-6-19(16(13)21)9-10-1-2-10/h3-6,8,10,20H,1-2,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEZVSQDJGTWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
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